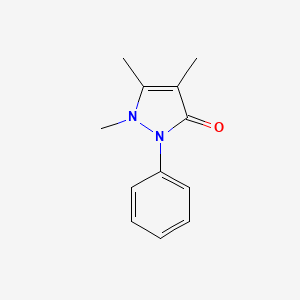![molecular formula C9H9N3O2 B12899525 2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid CAS No. 1159982-15-6](/img/structure/B12899525.png)
2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid is a compound with the molecular formula C9H8N2O2 It is a derivative of pyrrolo[2,3-b]pyridine, a heterocyclic compound known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid typically involves the reaction of pyrrolo[2,3-b]pyridine with glycine or its derivatives under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required standards .
Análisis De Reacciones Químicas
Types of Reactions
2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: The parent compound, known for its biological activities.
Pyrrolo[2,3-b]pyridine derivatives: Various derivatives with modifications at different positions on the pyridine ring.
Uniqueness
2-((1H-Pyrrolo[2,3-b]pyridin-3-yl)amino)acetic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Propiedades
Número CAS |
1159982-15-6 |
|---|---|
Fórmula molecular |
C9H9N3O2 |
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
2-(1H-pyrrolo[2,3-b]pyridin-3-ylamino)acetic acid |
InChI |
InChI=1S/C9H9N3O2/c13-8(14)5-11-7-4-12-9-6(7)2-1-3-10-9/h1-4,11H,5H2,(H,10,12)(H,13,14) |
Clave InChI |
PYVHHGDKKDTYTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(NC=C2NCC(=O)O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12899456.png)
![2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12899460.png)

![[4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid](/img/structure/B12899466.png)

![4-[2-(Methanesulfinyl)ethyl]-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-5-one](/img/structure/B12899492.png)

![Ethanone, 1-[5-[2-(methylamino)phenyl]-1-phenyl-1H-1,2,4-triazol-3-yl]-](/img/structure/B12899499.png)

![1-[1-(1H-Indol-3-yl)cyclopentyl]methanamine](/img/structure/B12899521.png)
![Dimethyl [2,2'-bipyrrolidine]-1,1'-dicarboxylate](/img/structure/B12899528.png)
![Furan, 2-[(trifluoromethyl)thio]-](/img/structure/B12899532.png)
![3-Methoxy-6-(methylsulfonyl)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12899533.png)
